(4-Methoxy-3-Methylphenyl)Methanol

Description

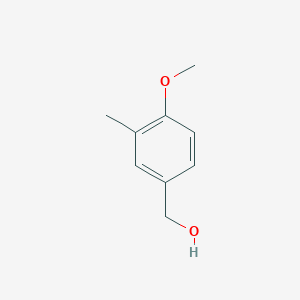

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxy-3-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIIQYUUEVQCOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560573 | |

| Record name | (4-Methoxy-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114787-91-6 | |

| Record name | (4-Methoxy-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Methoxy-3-Methylphenyl)Methanol

Prepared by: Gemini, Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of (4-Methoxy-3-Methylphenyl)methanol, also known as 4-Methoxy-3-methylbenzyl alcohol. The document details its chemical and physical properties, outlines a standard laboratory synthesis protocol, discusses its reactivity and potential applications, and provides critical safety and handling information. This molecule serves as a functionalized aromatic building block in organic synthesis, making a thorough understanding of its characteristics essential for researchers in medicinal chemistry and materials science.

Core Compound Identification and Properties

This compound is a substituted aromatic alcohol. Its structure consists of a benzene ring functionalized with a hydroxymethyl (-CH₂OH) group, a methoxy (-OCH₃) group, and a methyl (-CH₃) group.

-

CAS Number : 114787-91-6[1]

-

Molecular Formula : C₉H₁₂O₂[2]

-

IUPAC Name : this compound[2]

-

Common Synonyms : 4-Methoxy-3-methylbenzyl alcohol[2]

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 152.19 g/mol | [2] |

| Appearance | Solid | |

| Topological Polar Surface Area | 29.5 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

Synthesis, Reactivity, and Mechanistic Considerations

Synthetic Approach: Reduction of 4-Methoxy-3-methylbenzaldehyde

A prevalent and reliable method for synthesizing primary benzyl alcohols is the reduction of the corresponding benzaldehyde derivative. In this case, this compound is efficiently prepared by the chemical reduction of 4-Methoxy-3-methylbenzaldehyde.

Causality of Reagent Choice: Sodium borohydride (NaBH₄) is the preferred reducing agent for this transformation in a laboratory setting. Its selection is based on several key factors:

-

Chemoselectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other potentially reducible functional groups that might be present on the aromatic ring or in more complex substrates.

-

Operational Simplicity: The reaction can be conducted under ambient conditions in protic solvents like methanol or ethanol, which are effective at both dissolving the aldehyde and quenching the reaction.

-

Safety and Handling: Compared to more potent reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer to handle, as it does not react violently with moisture or protic solvents.

The overall reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and workup process.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is governed by its primary alcohol and electron-rich aromatic ring functionalities.

-

Alcohol Group: The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or acyl chlorides, and conversion to an alkyl halide.

-

Aromatic Ring: The electron-donating effects of the methoxy and methyl groups activate the benzene ring, making it susceptible to electrophilic aromatic substitution reactions.

Applications in Research and Drug Development

Substituted benzyl alcohols are fundamental building blocks in organic synthesis. While specific drug development pipelines involving this compound are not extensively published, its utility can be inferred from the common applications of its structural class.

-

Synthetic Intermediate: This compound is primarily a versatile intermediate. The hydroxyl group provides a reactive handle for introducing the substituted benzyl moiety into larger, more complex molecules. This is a common strategy in the synthesis of natural products and pharmaceutical agents.[3]

-

Fragment-Based Drug Discovery: As a well-defined molecular fragment, it can be used in screening libraries for fragment-based drug discovery (FBDD). The methoxy and methyl substitutions provide specific steric and electronic properties that can be explored for binding interactions with biological targets.

-

Applications of the Benzyl Alcohol Motif: The broader class of benzyl alcohols is found in various applications, including use as preservatives in pharmaceutical formulations, solvents in coatings, and precursors in the synthesis of fragrances and flavors.[4]

Safety and Handling

Hazard Identification

This compound is classified as a hazardous substance and requires careful handling.

-

Signal Word : Warning

-

GHS Hazard Statements :

Recommended Handling Procedures

Adherence to standard laboratory safety protocols is mandatory when handling this compound.

-

Engineering Controls : Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.

-

Skin Protection : Wear impervious gloves (e.g., nitrile) and a lab coat. Contaminated clothing should not be allowed out of the workplace.

-

Respiratory Protection : If dust or aerosols are generated, use a NIOSH-approved respirator.

-

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. It is classified under Storage Class 11 (Combustible Solids).

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Detailed Experimental Protocol: Synthesis via Reduction

This protocol provides a self-validating, step-by-step methodology for the synthesis of this compound.

Objective: To synthesize this compound from 4-Methoxy-3-methylbenzaldehyde with high purity.

Materials:

-

4-Methoxy-3-methylbenzaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (anhydrous)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methoxy-3-methylbenzaldehyde (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of aldehyde).

-

Causality: Methanol is an excellent solvent for both the starting material and the borohydride reagent.

-

-

Reduction:

-

Cool the flask in an ice-water bath to 0 °C.

-

Causality: Cooling the reaction controls the initial exotherm and moderates the rate of hydrogen gas evolution that occurs from the reaction of NaBH₄ with the solvent.

-

Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes.

-

Causality: Portion-wise addition is a critical safety measure to prevent a rapid, uncontrolled evolution of hydrogen gas.

-

-

Reaction Monitoring & Completion:

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 7:3 v/v). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates completion.

-

Self-Validation: TLC provides an in-process check to ensure the starting material has been fully consumed before proceeding to the workup, preventing contamination of the final product.

-

-

Workup and Quenching:

-

Cool the flask again in an ice bath and slowly add 1 M HCl dropwise until the effervescence ceases and the solution is slightly acidic (pH ~5-6).

-

Causality: The acid quenches any unreacted NaBH₄ and neutralizes the borate ester intermediates, making the product extractable.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

-

Extraction and Isolation:

-

To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Causality: The product is significantly more soluble in ethyl acetate than in water, allowing for efficient extraction.

-

Wash the combined organic layers with brine (1x).

-

Causality: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification:

-

Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

-

References

-

This compound | C9H12O2 | CID 14457544. PubChem. [Link]

-

What is the mechanism of Benzyl Alcohol? Patsnap Synapse. [Link]

-

Benzyl Alcohol: Applications Across Various Industries. Prakash Chemicals International. [Link]

Sources

An In-Depth Technical Guide to the Structural Elucidation of (4-Methoxy-3-Methylphenyl)Methanol using NMR Spectroscopy

This guide provides a comprehensive analysis of the structural elucidation of (4-Methoxy-3-Methylphenyl)Methanol, a substituted benzyl alcohol derivative. It is intended for researchers, scientists, and professionals in drug development who are familiar with the principles of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the predicted ¹H and ¹³C NMR spectra of this molecule and outline a systematic approach for their interpretation, leveraging one-dimensional and two-dimensional NMR techniques to achieve unambiguous structural confirmation.

Introduction: The Significance of Structural Integrity

In the realm of pharmaceutical and chemical research, the precise determination of a molecule's structure is a non-negotiable prerequisite for understanding its function, reactivity, and potential as a therapeutic agent. This compound, with its substituted aromatic ring, presents a valuable case study for the application of modern NMR techniques. While seemingly simple, a rigorous structural confirmation is essential to preclude any possibility of isomeric confusion, which could have profound implications in a drug development pipeline.[1][2][3] NMR spectroscopy stands as the gold standard for non-destructive structural elucidation of organic molecules in solution, providing a wealth of information about the atomic connectivity and chemical environment within a molecule.[1][4]

This guide will first present the predicted ¹H and ¹³C NMR data for this compound. Subsequently, we will embark on a detailed, step-by-step interpretation of this data, explaining the rationale behind the chemical shift assignments and coupling patterns. Finally, we will explore how a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, can be synergistically employed to build a self-validating network of correlations that unequivocally confirms the molecular architecture.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound in a standard deuterated solvent such as CDCl₃. These predictions are based on established principles of substituent effects on aromatic systems and data from analogous compounds.[5][6][7][8][9]

Table 1: Predicted ¹H NMR Data

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2 | ~7.15 | d | 1H | ~2.0 |

| H-5 | ~6.80 | d | 1H | ~8.0 |

| H-6 | ~7.10 | dd | 1H | ~8.0, 2.0 |

| -CH ₂OH | ~4.65 | s | 2H | - |

| -OCH ₃ | ~3.85 | s | 3H | - |

| Ar-CH ₃ | ~2.20 | s | 3H | - |

| -OH | Variable | br s | 1H | - |

Table 2: Predicted ¹³C NMR Data

| Carbon Label | Chemical Shift (δ, ppm) |

| C-1 | ~133 |

| C-2 | ~129 |

| C-3 | ~126 |

| C-4 | ~158 |

| C-5 | ~110 |

| C-6 | ~130 |

| C H₂OH | ~65 |

| -OC H₃ | ~55 |

| Ar-C H₃ | ~16 |

Structural Elucidation: A Step-by-Step Interpretation

The process of structural elucidation is akin to solving a puzzle, where each piece of NMR data provides a clue to the final molecular picture.

¹H NMR Spectrum Analysis

The proton NMR spectrum offers the initial and most detailed insights into the molecular structure.

-

Aromatic Region (δ 6.5-7.5 ppm): The presence of three signals in this region, integrating to one proton each, is consistent with a trisubstituted benzene ring. The methoxy group (-OCH₃) is a strong electron-donating group, which shields the ortho and para positions, shifting them upfield.[8][9] Conversely, the methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups are weakly electron-donating.

-

The signal at approximately 6.80 ppm (H-5) is the most upfield due to the strong shielding effect of the para methoxy group. It appears as a doublet with a coupling constant of around 8.0 Hz, indicative of ortho coupling to H-6.

-

The signal around 7.10 ppm (H-6) exhibits a doublet of doublets pattern. The larger coupling constant (~8.0 Hz) arises from the ortho coupling with H-5, while the smaller coupling (~2.0 Hz) is due to meta coupling with H-2.

-

The signal at approximately 7.15 ppm (H-2) is a doublet with a small coupling constant of about 2.0 Hz, which is characteristic of meta coupling to H-6.

-

-

Benzylic Protons (δ ~4.65 ppm): The singlet integrating to two protons is characteristic of the benzylic protons of the -CH₂OH group. The absence of splitting indicates no adjacent protons.

-

Methoxy Protons (δ ~3.85 ppm): The sharp singlet integrating to three protons is a classic signature of a methoxy group attached to an aromatic ring.

-

Aromatic Methyl Protons (δ ~2.20 ppm): The singlet integrating to three protons corresponds to the methyl group directly attached to the benzene ring.

-

Hydroxyl Proton (Variable): The chemical shift of the hydroxyl proton is highly dependent on concentration and temperature and will appear as a broad singlet.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the six carbons of the benzene ring.

-

The most downfield signal at ~158 ppm (C-4) is assigned to the carbon bearing the strongly electron-donating methoxy group.

-

The most upfield aromatic signal at ~110 ppm (C-5) is attributed to the carbon ortho to the methoxy group, which experiences significant shielding.

-

The remaining four signals for the other aromatic carbons can be assigned based on substituent effects and will be definitively confirmed by 2D NMR.

-

-

Aliphatic Carbons (δ < 100 ppm):

-

The signal at ~65 ppm corresponds to the benzylic carbon of the -CH₂OH group.

-

The signal at ~55 ppm is assigned to the carbon of the methoxy group.

-

The most upfield signal at ~16 ppm is characteristic of the methyl group attached to the aromatic ring.

-

Confirmation through 2D NMR Spectroscopy

To move from a predicted structure to an unequivocally confirmed one, a series of 2D NMR experiments are indispensable.[1][4][10]

Experimental Protocols

A standard suite of 2D NMR experiments would be performed on a sample of this compound dissolved in a suitable deuterated solvent (e.g., CDCl₃). This would include:

-

¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for integrating the data from these 2D NMR experiments to confirm the structure of this compound.

Caption: Workflow for structural elucidation using 1D and 2D NMR.

Interpreting the 2D NMR Correlations

-

COSY: The COSY spectrum would show a cross-peak between the signals for H-5 and H-6 , confirming their ortho relationship. Another cross-peak would be observed between H-6 and H-2 , confirming their meta relationship. The absence of other correlations in the aromatic region validates the substitution pattern.

-

HSQC: The HSQC spectrum directly links each proton to the carbon it is attached to. We would expect to see correlations between:

-

H-2 and C-2

-

H-5 and C-5

-

H-6 and C-6

-

-CH ₂OH protons and the C H₂OH carbon

-

-OCH ₃ protons and the -OC H₃ carbon

-

Ar-CH ₃ protons and the Ar-C H₃ carbon

-

-

HMBC: The HMBC spectrum is the final piece of the puzzle, revealing the connectivity across multiple bonds and confirming the placement of the substituents. Key expected correlations are visualized in the diagram below:

Caption: Key HMBC correlations for structural confirmation.

By systematically analyzing these through-bond correlations, the complete connectivity of the molecule can be established, leaving no ambiguity in the structural assignment.

Conclusion

The structural elucidation of this compound serves as an excellent example of the power and necessity of a multi-faceted NMR approach in modern chemical and pharmaceutical research. While 1D NMR provides the initial framework, it is the synergistic application of 2D correlation experiments like COSY, HSQC, and HMBC that provides the robust, self-validating data required for absolute structural confirmation. This rigorous approach ensures the integrity of the molecular identity, a critical foundation for all subsequent research and development activities.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. news-medical.net [news-medical.net]

- 5. tandfonline.com [tandfonline.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. spectroscopyeurope.com [spectroscopyeurope.com]

- 8. youtube.com [youtube.com]

- 9. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 10. 2D NMR Spectroscopy | PPTX [slideshare.net]

Spectroscopic Characterization of 4-methoxy-3-methylbenzyl alcohol: An In-depth Technical Guide

Molecular Structure and Expected Spectroscopic Behavior

4-methoxy-3-methylbenzyl alcohol is an aromatic alcohol with a molecular formula of C₉H₁₂O₂ and a molecular weight of 152.19 g/mol . The molecule features a benzene ring substituted with a hydroxymethyl group (-CH₂OH), a methoxy group (-OCH₃), and a methyl group (-CH₃). The interplay of these functional groups dictates the molecule's interaction with infrared radiation and its fragmentation behavior under electron ionization in mass spectrometry.

The presence of the hydroxyl group is expected to be a dominant feature in the IR spectrum, exhibiting a characteristic broad O-H stretching vibration. The aromatic ring will present a series of sharp absorptions in the fingerprint region, with the substitution pattern influencing the precise wavenumbers of the C-H bending vibrations. The methoxy and methyl groups will contribute to the C-H stretching region and also have characteristic bending vibrations.

In mass spectrometry, the molecule is expected to undergo fragmentation pathways typical of benzyl alcohols, including the loss of the hydroxyl group, loss of the hydroxymethyl group, and rearrangements leading to stable carbocations. The methoxy and methyl substituents will influence the stability of the resulting fragment ions, thereby affecting their relative abundance in the mass spectrum.

Predicted Infrared (IR) Spectrum Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of 4-methoxy-3-methylbenzyl alcohol is based on the known absorptions of analogous compounds, such as 4-methoxybenzyl alcohol and various isomers.[1][2][3][4]

Experimental Protocol: Acquiring an IR Spectrum

A standard and effective method for obtaining an IR spectrum of a solid or liquid sample like 4-methoxy-3-methylbenzyl alcohol is through Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is pure. If it is a solid, a small amount is placed directly on the ATR crystal. If it is a liquid, a single drop is sufficient.

-

Instrument Setup: The FTIR spectrometer, equipped with an ATR accessory (commonly a diamond or germanium crystal), is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and water vapor).

-

Background Scan: A background spectrum of the empty ATR crystal is recorded. This is crucial for correcting for instrumental and environmental absorptions.

-

Sample Scan: The sample is brought into firm contact with the ATR crystal. The spectrum is then recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum, resulting in the final IR spectrum of the compound.

Predicted IR Absorption Bands

The following table summarizes the predicted key absorption bands in the IR spectrum of 4-methoxy-3-methylbenzyl alcohol, with interpretations based on the analysis of related molecules.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale and Comparative Insights |

| ~3350 | Broad, Strong | O-H Stretch | Alcohol (-OH) | The broadness is due to hydrogen bonding. This is a characteristic feature of alcohols, as seen in the spectra of benzyl alcohol and its derivatives.[5][6] |

| 3000-2850 | Medium | C-H Stretch | Alkyl (CH₃, CH₂) | Aromatic C-H stretches will appear just above 3000 cm⁻¹. The aliphatic C-H stretches from the methyl and hydroxymethyl groups are expected in this region. |

| ~2830 | Medium | C-H Stretch | Methoxy (-OCH₃) | A characteristic C-H stretching vibration for the methyl group of an aryl methoxy ether. |

| ~1610, ~1585, ~1500 | Medium-Strong | C=C Stretch | Aromatic Ring | These absorptions are characteristic of the benzene ring and are consistently observed in substituted benzenes. |

| ~1460 | Medium | C-H Bend | Alkyl (CH₃, CH₂) | Asymmetric and symmetric bending vibrations of the methyl and methylene groups. |

| ~1250 | Strong | C-O Stretch | Aryl Ether | This strong absorption is due to the asymmetric C-O-C stretch of the methoxy group attached to the aromatic ring. |

| ~1030 | Strong | C-O Stretch | Primary Alcohol | The C-O stretching vibration of the primary alcohol group is expected in this region. |

| ~880-800 | Strong | C-H Bend | Aromatic Ring | The out-of-plane C-H bending vibrations are sensitive to the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, one or two strong bands are expected in this region. |

Visualization of Key Molecular Vibrations

Caption: Predicted key IR vibrational modes for 4-methoxy-3-methylbenzyl alcohol.

Predicted Mass Spectrum (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and elucidating the structure. The following analysis is for a standard electron ionization (EI) mass spectrum.

Experimental Protocol: Acquiring a Mass Spectrum

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for obtaining the mass spectrum of a volatile and thermally stable compound like 4-methoxy-3-methylbenzyl alcohol.

Step-by-Step Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: A small volume of the solution (typically 1 µL) is injected into the GC, where the compound is vaporized and separated from any impurities on a capillary column.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI-MS, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Predicted Fragmentation Pathway and Key Ions

The molecular ion (M⁺˙) of 4-methoxy-3-methylbenzyl alcohol is expected at an m/z of 152. The fragmentation of benzyl alcohols is often driven by the formation of the stable tropylium ion or related structures.[7][8][9]

| m/z | Predicted Ion | Formula | Predicted Relative Abundance | Fragmentation Pathway |

| 152 | [M]⁺˙ | [C₉H₁₂O₂]⁺˙ | Moderate | Molecular Ion |

| 151 | [M-H]⁺ | [C₉H₁₁O₂]⁺ | Moderate | Loss of a hydrogen radical from the benzylic position. |

| 137 | [M-CH₃]⁺ | [C₈H₉O₂]⁺ | Moderate | Loss of a methyl radical, likely from the methoxy group or the ring. |

| 134 | [M-H₂O]⁺˙ | [C₉H₁₀O]⁺˙ | Low | Loss of a water molecule. |

| 121 | [M-CH₂OH]⁺ | [C₈H₉O]⁺ | High | α-cleavage with loss of the hydroxymethyl radical. This is a common fragmentation for benzyl alcohols.[9] |

| 106 | [C₇H₆O]⁺˙ | [C₇H₆O]⁺˙ | Moderate | Further fragmentation of the m/z 121 ion. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | High | Formation of the tropylium ion, a very stable carbocation. This is a hallmark of many benzyl compounds.[7] |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Moderate | Loss of a neutral molecule from the tropylium ion, leading to the phenyl cation.[9] |

Visualization of the Predicted Fragmentation Pathway

Caption: Proposed major fragmentation pathways for 4-methoxy-3-methylbenzyl alcohol in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 4-methoxy-3-methylbenzyl alcohol. By leveraging established spectroscopic principles and data from closely related molecules, we have constructed a detailed framework for the interpretation of its IR and mass spectra. The predicted data tables and diagrams serve as a valuable resource for researchers working on the synthesis and characterization of this compound and its analogues. It is imperative that any experimentally obtained spectra are compared against these predictions to confirm the identity and purity of 4-methoxy-3-methylbenzyl alcohol. This guide underscores the power of predictive spectroscopy in the absence of established experimental data and provides a clear, scientifically grounded pathway for the structural elucidation of novel chemical entities.

References

- 1. 4-Hydroxy-3-methoxybenzyl alcohol [webbook.nist.gov]

- 2. PubChemLite - 4-hydroxy-3-methoxy-alpha-methylbenzyl alcohol (C9H12O3) [pubchemlite.lcsb.uni.lu]

- 3. spectrabase.com [spectrabase.com]

- 4. ias.ac.in [ias.ac.in]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. bmse010136 4-Methoxy Benzyl Alcohol at BMRB [bmrb.io]

- 8. 4-Methoxybenzyl alcohol(105-13-5) 13C NMR spectrum [chemicalbook.com]

- 9. 3-Hydroxy-4-methoxybenzyl alcohol(4383-06-6) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of (4-Methoxy-3-Methylphenyl)Methanol in Common Laboratory Solvents

This guide provides a comprehensive overview of the solubility characteristics of (4-Methoxy-3-Methylphenyl)Methanol, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility and provides a practical framework for its empirical determination. By understanding the interplay of molecular structure and solvent properties, researchers can optimize reaction conditions, purification processes, and formulation strategies.

Introduction to this compound: A Molecule of Interest

This compound, with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol , is a solid aromatic alcohol.[1] Its structure, featuring a substituted benzene ring, is pivotal to its chemical behavior and, consequently, its solubility profile. The presence of a hydroxyl (-OH) group, a methoxy (-OCH3) group, and a methyl (-CH3) group on the aromatic ring creates a molecule with distinct polar and non-polar regions, influencing its interactions with various solvents.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C9H12O2 | PubChem[1] |

| Molecular Weight | 152.19 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| IUPAC Name | This compound | PubChem[1] |

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[2][3] The overall polarity of this compound is a composite of its functional groups and its carbon skeleton.

-

Polar Characteristics: The primary driver of polarity in this molecule is the hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. This functional group promotes solubility in polar protic solvents like water and alcohols.[4][5] The methoxy (-OCH3) group also contributes to the molecule's polarity through its ether oxygen, which can act as a hydrogen bond acceptor.[4]

-

Non-Polar Characteristics: The benzene ring and the methyl (-CH3) group constitute the non-polar, hydrophobic portion of the molecule. The presence of this significant non-polar region suggests that the molecule will also have an affinity for non-polar solvents.

A general rule of thumb for water solubility is that a polar functional group can solubilize up to four or five carbon atoms.[3][6] With nine carbon atoms and two polar oxygen-containing groups, this compound is expected to have limited solubility in water but should be readily soluble in many organic solvents.

Based on these principles, we can predict the solubility of this compound in a range of common laboratory solvents.

Predicted Solubility of this compound:

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low | The hydroxyl group allows for some hydrogen bonding with water, but the large non-polar aromatic ring and methyl group limit solubility.[5] |

| Methanol | Polar Protic | High | The small alkyl chain of methanol and its ability to hydrogen bond make it an excellent solvent for this molecule. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol is a polar protic solvent that can effectively solvate the molecule through hydrogen bonding. |

| Acetone | Polar Aprotic | High | Acetone's polarity and its ability to act as a hydrogen bond acceptor make it a good solvent for this compound. |

| Ethyl Acetate | Polar Aprotic | Medium to High | As a moderately polar solvent, ethyl acetate should effectively dissolve the compound. |

| Dichloromethane | Polar Aprotic | Medium to High | The polarity of dichloromethane is sufficient to interact with the polar groups of the molecule. |

| Toluene | Non-polar | Medium | The aromatic nature of toluene will have a strong affinity for the benzene ring of the solute. |

| Hexane | Non-polar | Low to Medium | As a non-polar aliphatic solvent, hexane will primarily interact with the non-polar parts of the molecule; solubility is expected to be lower than in aromatic or polar solvents. |

Experimental Determination of Solubility: A Validated Protocol

The following is a detailed, step-by-step methodology for the accurate determination of the solubility of this compound. This protocol is based on the widely accepted shake-flask method, which is considered a gold standard for solubility measurements.[7]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of the desired solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the mobile phase used for HPLC analysis).

-

Analyze the diluted sample by HPLC. A pre-developed and validated HPLC method is required for accurate quantification.

-

Determine the concentration of this compound in the sample by comparing its peak area to a calibration curve prepared from standard solutions of known concentrations.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating steps to ensure the accuracy and reliability of the results:

-

Use of Excess Solid: This ensures that the solution is truly saturated at the given temperature.

-

Equilibrium Confirmation: Performing a time-course study to confirm that the concentration of the solute in the solution does not change after a certain point validates that equilibrium has been reached.

-

Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent.

-

Proper Phase Separation: The combination of settling, centrifugation, and filtration ensures that only the dissolved solute is being measured.

-

Validated Analytical Method: The use of a validated HPLC method with a proper calibration curve ensures accurate quantification.

Conclusion

References

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

University of Canterbury. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Ferreira, O., & Pinho, S. P. (2017). The Experimental Determination of Solubilities. In ResearchGate. [Link]

-

Hefter, G. T., & Tomkins, R. P. T. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [Link]

-

U.S. Army Research Laboratory. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. [Link]

-

Santa Monica College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Slideshare. solubility experimental methods.pptx. [Link]

-

CK-12 Foundation. (2025, December 7). Physical Properties of Alcohols and Phenols. [Link]

-

PubChem. This compound. [Link]

-

Chemistry LibreTexts. (2025, February 9). 17.2: Properties of Alcohols and Phenols. [Link]

-

PubChem. 4-Methoxy-3-methylphenol. [Link]

Sources

- 1. This compound | C9H12O2 | CID 14457544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. chem.ws [chem.ws]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Biological Activity Screening of (4-Methoxy-3-Methylphenyl)Methanol Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the phenolic scaffold remains a cornerstone for the development of novel therapeutic agents. The (4-Methoxy-3-Methylphenyl)methanol core, a derivative of naturally occurring vanillyl alcohol, presents a compelling starting point for drug discovery. Its structure, featuring a hydroxyl group and a methoxy-substituted benzene ring, is characteristic of many bioactive natural products known for their antioxidant and antimicrobial properties.[1] Modification of this core structure allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive framework for the initial biological screening of a library of this compound derivatives. As a Senior Application Scientist, my objective is not merely to present protocols, but to instill a strategic approach. We will explore the causality behind experimental choices, ensuring that each assay is a self-validating system that generates robust, interpretable data. The screening cascade detailed herein encompasses four critical areas of therapeutic interest: antioxidant potential, antimicrobial efficacy, anti-inflammatory activity, and cytotoxic effects against cancer cell lines. This multi-pronged approach allows for the rapid identification of lead compounds with diverse therapeutic possibilities.

A Note on Synthesis Strategy

While this guide focuses on screening, the synthetic route to the derivative library is foundational. A common and efficient approach involves the esterification of the benzylic alcohol of this compound with a diverse panel of carboxylic acids. This strategy allows for the introduction of various functional groups and changes in lipophilicity, which can profoundly impact biological activity. The purity and characterization of each synthesized derivative are paramount before commencing any biological evaluation.

Screening Cascade Part 1: Antioxidant Activity Profiling

Expertise & Rationale: Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer.[1] Phenolic compounds are renowned for their ability to scavenge free radicals, primarily through a hydrogen atom transfer (HAT) mechanism, which neutralizes the radical and terminates the oxidative chain reaction.[1][2][3] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, reliable, and widely used method to assess this radical scavenging capability.[4][5] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow upon accepting a hydrogen atom from an antioxidant.[5][6] The degree of discoloration is directly proportional to the antioxidant capacity of the test compound.

Workflow for Antioxidant Potential Assessment

Detailed Experimental Protocol: DPPH Radical Scavenging Assay[4][7]

-

Reagent Preparation:

-

DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store at -20°C in the dark.

-

DPPH Working Solution (0.1 mM): Dilute the stock solution 1:10 with methanol. This solution should be prepared fresh daily and protected from light. Its absorbance at 517 nm should be approximately 1.0.

-

Test Compounds: Prepare a 1 mg/mL stock solution of each derivative in methanol. Perform serial dilutions to obtain concentrations ranging from 1 to 100 µg/mL.

-

Positive Control: Prepare a 1 mg/mL stock solution of Ascorbic Acid in methanol and dilute similarly to the test compounds.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of the DPPH working solution to each well.

-

Add 100 µL of each test compound dilution, positive control dilution, or methanol (as a blank) to the appropriate wells.

-

Mix gently by pipetting.

-

Incubate the plate for 30 minutes at room temperature in complete darkness.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Plot the % Scavenging against the concentration of each derivative.

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) from the plot using non-linear regression analysis. A lower IC50 value indicates higher antioxidant activity.

-

Data Presentation: Antioxidant Activity

| Derivative ID | R-Group | IC50 (µg/mL) ± SD |

| Parent | -H | 85.2 ± 4.1 |

| DER-01 | -Acetyl | 70.5 ± 3.5 |

| DER-02 | -Benzoyl | 45.8 ± 2.9 |

| DER-03 | -Butyryl | 62.1 ± 3.8 |

| Ascorbic Acid | Positive Control | 8.7 ± 0.5 |

Screening Cascade Part 2: Antimicrobial Susceptibility Testing

Expertise & Rationale: The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents. Phenolic compounds, including vanillin and its derivatives, have demonstrated inhibitory activity against a range of bacteria. Their mechanism often involves disrupting the bacterial cell membrane or inhibiting key cellular enzymes. The Broth Microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[7][8] This quantitative assay provides the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, offering a clear and reproducible endpoint for comparing the potency of derivatives.[7][8]

Workflow for Antimicrobial Susceptibility Testing

Detailed Experimental Protocol: Broth Microdilution MIC Assay[10][11][12]

-

Materials and Reagents:

-

Bacterial Strains: e.g., Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB).

-

Test Compounds: Stock solutions (e.g., 1024 µg/mL) prepared in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is non-inhibitory (<1%).

-

Positive Control: An appropriate antibiotic (e.g., Gentamicin).

-

-

Inoculum Preparation:

-

From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.

-

-

Plate Preparation and Inoculation (96-well plate format):

-

Add 100 µL of sterile MHB to wells 2 through 12 of each row.

-

Add 200 µL of the stock solution of a test compound to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

-

Inoculate wells 1 through 11 with 100 µL of the diluted bacterial suspension. Do not inoculate well 12.

-

-

Incubation and MIC Determination:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

-

Data Presentation: Antimicrobial Activity

| Derivative ID | R-Group | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |

| Parent | -H | 128 | >256 |

| DER-01 | -Acetyl | 64 | 256 |

| DER-02 | -Benzoyl | 32 | 128 |

| DER-03 | -Octanoyl | 16 | 64 |

| Gentamicin | Positive Control | 1 | 2 |

Screening Cascade Part 3: Anti-inflammatory Activity Assessment

Expertise & Rationale: Chronic inflammation is a key driver of many diseases.[9][10] A primary event in the inflammatory response is the activation of macrophages, which, when stimulated by agents like lipopolysaccharide (LPS), produce pro-inflammatory mediators, including nitric oxide (NO).[11][12] The production of NO is catalyzed by inducible nitric oxide synthase (iNOS). Therefore, inhibiting NO production is a key indicator of anti-inflammatory potential. We use the murine macrophage cell line RAW 264.7 and measure the accumulation of nitrite (a stable product of NO) in the culture medium using the Griess reagent.[13][14] This assay allows for the identification of compounds that can suppress macrophage activation, a critical step in the inflammatory cascade. It is also crucial to run a parallel cytotoxicity assay to ensure that the observed reduction in NO is not simply due to cell death.

Workflow for Anti-inflammatory Screening

Detailed Experimental Protocol: Nitric Oxide Inhibition Assay[15][17][18]

-

Cell Culture and Seeding:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

-

Compound Treatment and Stimulation:

-

After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of the test derivatives.

-

Incubate for 1 hour.

-

Add LPS to a final concentration of 1 µg/mL to all wells except the negative control (untreated) wells.

-

Incubate for an additional 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

-

-

Data Analysis:

-

Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.

-

Determine the IC50 value for each active compound.

-

Data Presentation: Anti-inflammatory Activity

| Derivative ID | R-Group | NO Inhibition IC50 (µM) ± SD | Cell Viability at IC50 |

| Parent | -H | >100 | >95% |

| DER-01 | -Acetyl | 85.6 ± 7.2 | >95% |

| DER-02 | -Benzoyl | 42.1 ± 3.8 | >95% |

| DER-03 | -Trifluoromethyl | 15.3 ± 1.9 | >95% |

| Dexamethasone | Positive Control | 0.5 ± 0.1 | >95% |

Screening Cascade Part 4: Cytotoxicity and Anticancer Potential

Expertise & Rationale: Identifying cytotoxic effects is a dual-purpose endeavor in early drug discovery. It is critical for flagging compounds that are generally toxic to cells, but it is also the primary screen for potential anticancer agents.[2][15] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[16] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells. By testing derivatives against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293), we can identify compounds with potent and selective anticancer activity.

Workflow for Cytotoxicity Screening

Detailed Experimental Protocol: MTT Cytotoxicity Assay[20][22][23]

-

Cell Seeding:

-

Seed cells (e.g., MCF-7, A549, HEK293) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., Doxorubicin) as a positive control.

-

Incubate for 48 to 72 hours.

-

-

MTT Reaction and Measurement:

-

Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for an additional 4 hours at 37°C. During this time, formazan crystals will form.

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the crystals.

-

Mix thoroughly on an orbital shaker for 15 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each derivative on each cell line.

-

Data Presentation: Cytotoxicity Profile

| Derivative ID | R-Group | IC50 (µM) vs MCF-7 | IC50 (µM) vs A549 | IC50 (µM) vs HEK293 | Selectivity Index (HEK293/MCF-7) |

| Parent | -H | >100 | >100 | >100 | - |

| DER-02 | -Benzoyl | 75.4 ± 6.1 | 88.2 ± 7.5 | >100 | >1.3 |

| DER-04 | -Naphthoyl | 12.5 ± 1.1 | 18.9 ± 2.0 | 85.3 ± 6.9 | 6.8 |

| DER-05 | -Cinnamoyl | 8.9 ± 0.9 | 11.4 ± 1.3 | 92.1 ± 8.4 | 10.3 |

| Doxorubicin | Positive Control | 0.8 ± 0.1 | 1.2 ± 0.2 | 5.4 ± 0.6 | 6.8 |

Conclusion and Forward Look

This guide outlines a foundational, multi-assay screening strategy designed to efficiently characterize the biological activities of novel this compound derivatives. By systematically evaluating antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties, researchers can rapidly build a comprehensive profile of their compound library. The data generated will highlight lead compounds with promising potency and selectivity, guiding subsequent hit-to-lead optimization efforts. The next logical steps for promising candidates would involve exploring their mechanisms of action in more detail, for instance, by investigating their effects on specific inflammatory signaling pathways like NF-κB and MAPK, and assessing their efficacy in more complex in vivo models.[9][17][18]

References

-

Concept, mechanism, and applications of phenolic antioxidants in foods. (2020). PubMed. [Link]

-

Mechanisms of action by which phenolic compounds present antioxidant activity. (n.d.). Wiley Online Library. [Link]

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (2023). UKHSA Research Portal. [Link]

-

Concept, mechanism, and applications of phenolic antioxidants in foods. (2020). ResearchGate. [Link]

-

DPPH Scavenging Assay Protocol- Detailed Procedure. (2024). ACME Research Solutions. [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]

-

Broth Microdilution. (n.d.). MI - Microbiology. [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

-

Phenolic acids: Natural versatile molecules with promising therapeutic applications. (2019). National Institutes of Health (NIH). [Link]

-

DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO. [Link]

-

DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]

-

Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). National Institutes of Health (NIH). [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

-

Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. (2022). MDPI. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

-

DPPH Radical Scavenging Assay. (2022). MDPI. [Link]

-

Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). National Institutes of Health (NIH). [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]

-

Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses. (2015). National Institutes of Health (NIH). [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

-

Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2013). MDPI. [Link]

-

LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (2012). National Institutes of Health (NIH). [Link]

-

MAPKs and NF-κB signaling pathway is involved in the anti-inflammatory effect of GHK-Cu. (n.d.). ResearchGate. [Link]

-

NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. (2022). National Institutes of Health (NIH). [Link]

-

Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. (2018). National Institutes of Health (NIH). [Link]

-

Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (2013). National Institutes of Health (NIH). [Link]

-

Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. (n.d.). ThaiScience. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

(4-Methoxy-3-methylphenyl)(methyl)sulfane. (n.d.). AOBChem. [Link]

- Production of 4-methoxyphenol. (n.d.).

-

Reaction mechanism for the formation of 4-methoxyphenol from hydroquinone and methanol in the presence of benzoquinone. (n.d.). ResearchGate. [Link]

Sources

- 1. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Broth Microdilution | MI [microbiology.mlsascp.com]

- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

Commercial availability and suppliers of (4-Methoxy-3-Methylphenyl)Methanol

An In-Depth Technical Guide to (4-Methoxy-3-Methylphenyl)Methanol for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

This compound, also known as 3-methyl-4-methoxybenzyl alcohol, is a substituted aromatic alcohol that serves as a crucial and versatile building block in organic synthesis. Its unique structure, featuring a reactive benzyl alcohol moiety and a decorated phenyl ring, makes it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its commercial availability, synthesis, quality control, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. The strategic positioning of the methoxy, methyl, and hydroxymethyl groups on the benzene ring offers multiple avenues for synthetic elaboration, enabling the construction of diverse molecular architectures for novel therapeutic agents and research compounds.

Chemical Identity and Properties

A clear understanding of the fundamental properties of a chemical is paramount before its inclusion in any research or development workflow. These identifiers are critical for accurate sourcing, regulatory compliance, and experimental documentation.

| Property | Value | Source |

| CAS Number | 114787-91-6 | [1][2][3] |

| Molecular Formula | C₉H₁₂O₂ | [1][2][4] |

| Molecular Weight | 152.19 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Methoxy-3-methylbenzyl alcohol, Benzenemethanol, 4-methoxy-3-methyl- | [2] |

| Appearance | Solid | [1][4] |

| Boiling Point | 258.3°C at 760 mmHg | [4] |

| Density | 1.096 g/cm³ (at 15°C) | [4] |

Commercial Availability and Sourcing

This compound is available from several commercial suppliers, primarily for research and development purposes. The terms of sale and the level of quality assurance can vary significantly between suppliers, which is a critical consideration for experimental reproducibility and scaling.

| Supplier | Product Designation | Notes |

| Sigma-Aldrich | This compound, AldrichCPR | Part of a collection for early discovery researchers. The buyer is responsible for confirming product identity and purity as analytical data is not collected by the supplier. The product is sold "AS-IS" without warranties of merchantability or fitness for a particular purpose.[1] |

| Matrix Scientific | This compound | Listed as a catalog item.[3] |

| MySkinRecipes | This compound, ≥95% | Provides specifications for purity (94.5-100%) and confirms structure via Infrared Spectrum and NMR.[4] |

Expert Insight: The "AldrichCPR" designation from Sigma-Aldrich highlights a common scenario in early-stage research where a wide variety of novel compounds are made available quickly, but the onus of quality control falls entirely on the end-user. For applications in drug development, especially those approaching preclinical stages, sourcing from a supplier like MySkinRecipes that provides a certificate of analysis with spectroscopic data is the more prudent choice to ensure purity and structural integrity from the outset.

Synthetic Pathways and Methodologies

The synthesis of this compound is typically achieved through the reduction of the corresponding aldehyde, 4-methoxy-3-methylbenzaldehyde. This is a robust and high-yielding transformation widely used in both academic and industrial laboratories due to the commercial availability of the aldehyde precursor and the efficiency of modern reducing agents.

Generalized Synthetic Workflow

A common and reliable method involves the reduction of 4-methoxy-3-methylbenzaldehyde using a hydride-based reducing agent such as sodium borohydride (NaBH₄). This approach is favored for its operational simplicity, mild reaction conditions, and high chemoselectivity, as NaBH₄ typically does not reduce other functional groups like esters or amides that might be present in more complex substrates.

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol: Reduction of 4-Methoxy-3-methylbenzaldehyde

This protocol is a self-validating system; successful execution will yield a product whose analytical data (NMR, IR, MS) should match literature values, confirming both the reaction's success and the product's identity.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-3-methylbenzaldehyde in a suitable alcohol solvent (e.g., methanol or ethanol) at room temperature.

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is a critical step to control the exothermicity of the hydride addition, preventing potential side reactions.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) to the stirred solution in small portions. The slow addition is crucial for maintaining temperature control.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting aldehyde. The disappearance of the starting material indicates reaction completion.

-

Quenching: Carefully quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl) at 0°C to destroy any excess NaBH₄.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). The choice of ethyl acetate is based on its ability to effectively dissolve the product while being immiscible with water.

-

Washing and Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or silica gel column chromatography to obtain the final, high-purity this compound.[5]

Role in Drug Discovery and Development

Substituted benzyl alcohols like this compound are foundational intermediates in medicinal chemistry.[6] Their value stems from the reactivity of the benzylic hydroxyl group, which can be readily transformed into a variety of other functional groups.

-

Precursor to Active Pharmaceutical Ingredients (APIs): This molecule serves as a key fragment or starting material for the synthesis of more complex APIs. The aromatic ring provides a rigid scaffold that can be further functionalized, while the benzyl alcohol group can be oxidized to an aldehyde or carboxylic acid, etherified, or converted into a leaving group for nucleophilic substitution.[6]

-

Linker Chemistry: In the development of complex therapeutics like antibody-drug conjugates (ADCs) or PROTACs, derivatives of this molecule can be used as part of the linker that connects the payload to the targeting moiety.

Quality Control and Analytical Characterization

Rigorous analytical characterization is non-negotiable in drug development to ensure the identity, purity, and stability of any synthetic intermediate.

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the presence of key functional groups (e.g., aromatic protons, methoxy group, methyl group, CH₂OH group). Conformance to the expected structure is a primary release criterion.[4] |

| Infrared (IR) Spectroscopy | Functional Group Identification | The IR spectrum should show characteristic absorption bands for the O-H stretch of the alcohol (broad peak ~3300 cm⁻¹) and C-O stretches.[4] |

| Mass Spectrometry (MS) | Molecular Weight Verification | Techniques like GC-MS can confirm the molecular weight of the compound (152.19 g/mol ) and provide fragmentation patterns that support the proposed structure.[2] |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | HPLC is used to determine the purity of the compound by separating it from any residual starting materials or byproducts. A high-purity sample will show a single major peak. |

Generic HPLC Protocol for Purity Analysis

This protocol is adapted from established methods for similar aromatic alcohols and serves as a robust starting point for quality control.[7]

-

Column: Use a reverse-phase column (e.g., C18, 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically effective. For MS compatibility, use 0.1% formic acid in both solvents. A common gradient might be 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: Set to 1.0 mL/min.

-

Detection: Use a UV detector set to a wavelength where the aromatic ring absorbs, typically around 254 nm or 280 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent like methanol.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main product peak divided by the total area of all peaks.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when handling any chemical reagent.

GHS Hazard Information

-

Hazard Statements: Causes skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319).[2] May also cause respiratory irritation.[2]

-

Pictograms: GHS07 (Exclamation Mark).[1]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[9]

-

Respiratory Protection: If working with fine powders or in an area with poor ventilation, use a respirator.[8]

Storage Recommendations

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and acid chlorides.[9]

Conclusion

This compound is a readily accessible and synthetically valuable building block for chemical research and pharmaceutical development. While its commercial availability is primarily geared towards R&D, researchers must exercise due diligence in verifying the purity of the material, especially when sourced from suppliers that do not provide comprehensive analytical data. Its straightforward synthesis and versatile reactivity make it an important tool in the arsenal of the modern synthetic chemist, enabling the creation of novel and complex molecular entities. Proper handling and storage are crucial to ensure the safety of personnel and the integrity of the material.

References

- 1. This compound AldrichCPR 114787-91-6 [sigmaaldrich.com]

- 2. This compound | C9H12O2 | CID 14457544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 114787-91-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. This compound [myskinrecipes.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. (4-Methoxyphenyl)methanol | SIELC Technologies [sielc.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to (4-Methoxy-3-Methylphenyl)Methanol: Safety Data and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for (4-Methoxy-3-Methylphenyl)Methanol, a key intermediate in various synthetic pathways within pharmaceutical and chemical research. As a Senior Application Scientist, the following information is synthesized to ensure technical accuracy and promote a culture of safety and excellence in the laboratory.

Chemical Identity and Physicochemical Properties

This compound, also known as 3-methyl-4-methoxybenzyl alcohol, is a substituted aromatic alcohol. A thorough understanding of its physical and chemical properties is fundamental to its safe handling and application in experimental design.

| Property | Value | Source |

| CAS Number | 114787-91-6 | |

| Molecular Formula | C₉H₁₂O₂ | |

| Molecular Weight | 152.19 g/mol | |

| Appearance | Solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Flash Point | Not applicable |

Note: The lack of publicly available data for melting point, boiling point, and solubility necessitates that researchers determine these properties experimentally under controlled and safe laboratory conditions.

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and potential for sensitization.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Toxicological Summary:

Safe Handling and Storage Protocols

A systematic approach to handling and storage is crucial to minimize the risk of exposure and ensure the integrity of the compound. The following protocols are based on the known hazards and general best practices for handling substituted aromatic alcohols in a research environment.

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind the selection of engineering controls and PPE is to create a multi-layered barrier between the researcher and the chemical, thereby minimizing the risk of exposure through inhalation, dermal contact, and ocular exposure.

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.

-

Personal Protective Equipment:

-

Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when there is a risk of splashing.

-

Lab Coat: A flame-resistant lab coat should be worn and fully fastened.

-

-

Weighing and Transfer:

-

Conduct all weighing and transfer operations within a certified chemical fume hood to prevent inhalation of any dust or vapors.

-

Use a spatula for transferring the solid material. Avoid creating dust.

-

If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

-

-

Post-Handling:

-

After handling, thoroughly wash hands with soap and water.

-

Clean any contaminated surfaces in the fume hood.

-

Dispose of contaminated gloves and any disposable labware in a designated hazardous waste container.

-

Storage Requirements

Proper storage is essential to maintain the chemical's stability and prevent accidental release.

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and acid chlorides. While specific incompatibility data for this compound is not available, these general precautions for alcohols should be followed.

Emergency Procedures